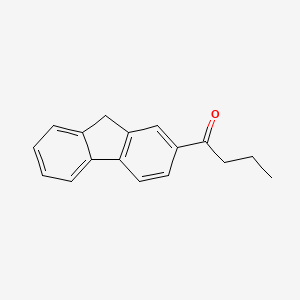

1-(9H-Fluoren-2-YL)butan-1-one

説明

1-(9H-Fluoren-2-yl)butan-1-one is a ketone derivative featuring a fluorene moiety substituted at the 2-position with a butanone group. Fluorene-based compounds are renowned for their rigid, planar aromatic structure, which imparts unique electronic and optical properties, making them valuable in materials science and pharmaceutical research . This compound serves as a precursor in synthesizing heterocyclic derivatives, such as pyrazolines, which exhibit antimicrobial and antioxidant activities . Its synthesis typically involves Claisen-Schmidt condensation between fluorene derivatives and appropriate ketones or aldehydes, followed by cyclization with hydrazines . The fluorenyl group enhances thermal stability and π-π stacking interactions, critical for applications in organic electronics and crystal engineering .

特性

CAS番号 |

60505-47-7 |

|---|---|

分子式 |

C17H16O |

分子量 |

236.31 g/mol |

IUPAC名 |

1-(9H-fluoren-2-yl)butan-1-one |

InChI |

InChI=1S/C17H16O/c1-2-5-17(18)13-8-9-16-14(11-13)10-12-6-3-4-7-15(12)16/h3-4,6-9,11H,2,5,10H2,1H3 |

InChIキー |

MKOGBYQKBMGDLH-UHFFFAOYSA-N |

正規SMILES |

CCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Fluorenyl vs. Aryl Groups : The fluorenyl group in the target compound increases molecular rigidity and conjugation compared to cyclohexylphenyl or bromothiophene analogs, enhancing its suitability for optoelectronic materials .

- Polarity: The hydroxypiperidine analog (C₉H₁₇NO₂) exhibits higher polarity due to its hydroxyl group, affecting solubility and bioavailability compared to the hydrophobic fluorenyl derivative .

Chemical Reactivity and Stability

Photodegradation and Isomerization

- Photoisomerization : Analogous to 1-(2-pyridyl)butan-1-one oxime, the target compound may undergo photoisomerization under UV-Vis radiation, forming E/Z isomers .

- Stability : Fluorenyl derivatives exhibit higher photostability than alkyl-pyridyl oximes due to the electron-rich aromatic system, which dissipates UV energy more effectively .

Crystallographic and Spectroscopic Data

- Crystal Packing : The crystal structure of 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one reveals π-π interactions between fluorenyl and phenyl rings, a feature likely shared by the target compound .

- Spectroscopy : ¹H NMR spectra of fluorenyl derivatives show distinct aromatic signals between δ 7.2–8.1 ppm, with splitting patterns dependent on substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。